![molecular formula C7H2ClF2N B151217 4-Chloro-2,5-difluorobenzonitrile CAS No. 135748-35-5](/img/structure/B151217.png)
4-Chloro-2,5-difluorobenzonitrile
Overview
Description
4-Chloro-2,5-difluorobenzonitrile is a chemical compound that is widely used in various fields of research and industry. It is a key intermediate in the synthesis of 3,4-Difluorobenzonitrile and is used to prepare other fluorobenzonitriles .
Synthesis Analysis
The synthesis of 4-Chloro-2,5-difluorobenzonitrile involves several steps. One method involves the nitration, selective reduction, diazotisation, and chlorination of 4-chloro-3,5-difluorobenzonitrile . Another method involves the synthesis of 4-Chloro-2,5-difluorobenzonitrile from 4-chloro-2,5-difluorobenzamide .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,5-difluorobenzonitrile is C7H2ClF2N . Its molecular weight is 173.55 . The structure of this compound includes a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached to it .
Physical And Chemical Properties Analysis
4-Chloro-2,5-difluorobenzonitrile is a solid at room temperature . It has a predicted boiling point of 206.8±35.0 °C and a predicted density of 1.43±0.1 g/cm3 . The compound should be stored in a sealed container in a dry, cool, and well-ventilated place .
Scientific Research Applications
4-Chloro-2,5-difluorobenzonitrile: A Comprehensive Analysis
Synthesis of Benzoic Acid Derivatives: One application of 4-Chloro-2,5-difluorobenzonitrile is in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from 4-Chloro-2,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Molecular Simulations: This compound is also used in molecular simulations in computational chemistry. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize this compound for creating simulation visualizations .
Life Science Research: In life science research, 4-Chloro-2,5-difluorobenzonitrile is used for various studies. Scientists have experience in areas including Life Science, Material Science, Chemical Synthesis, and Chromatography .
Safety and Hazards
4-Chloro-2,5-difluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
Mechanism of Action
Target of Action
It is known to be a valuable intermediate in the synthesis of various biologically active compounds .
Mode of Action
It is primarily used as a synthetic precursor in the production of other compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific derivative being synthesized.
Biochemical Pathways
As an intermediate, its role in biochemical pathways would be determined by the final compound it is used to synthesize .
Pharmacokinetics
Its molecular weight is 17355, which is within the range generally favorable for bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-2,5-difluorobenzonitrile’s action would be dependent on the specific biologically active compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,5-difluorobenzonitrile. For instance, it should be stored in a dry room at normal temperature . Its dust or vapor may irritate the eyes, skin, and respiratory tract, so appropriate protective equipment should be worn when handling this compound .
properties
IUPAC Name |
4-chloro-2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVDTUXOHXQKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460818 | |
Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluorobenzonitrile | |
CAS RN |
135748-35-5 | |
Record name | 4-Chloro-2,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135748-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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